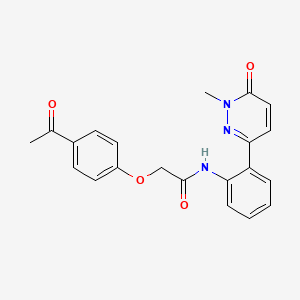
2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N2O3, and its structure features a phenoxy group, an acetamide linkage, and a pyridazinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research indicates that related compounds with similar structures have demonstrated anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown efficacy in animal models for epilepsy using standard screening methods like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds exhibited protective effects against seizures, suggesting that modifications in the chemical structure can enhance anticonvulsant activity .
Cytotoxicity and Anticancer Activity
Preliminary studies on related phenoxy-acetamide compounds have indicated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The mechanism of action appears to involve the induction of apoptosis, which is crucial for developing anticancer therapies. The ability of these compounds to inhibit cell proliferation and induce cell death in cancer cells has been documented .
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to sodium channels, which play a critical role in neuronal excitability and seizure propagation.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is often mediated through the mitochondrial pathway, involving caspase activation and mitochondrial membrane potential disruption.
Study 1: Anticonvulsant Screening
In a study evaluating the anticonvulsant activity of various N-phenyl derivatives, it was found that certain modifications significantly enhanced efficacy in the MES model. Compounds with higher lipophilicity showed delayed onset but prolonged action, indicating a potential for developing long-lasting anticonvulsants .
Study 2: Cytotoxicity Assessment
A series of phenoxy-N-arylacetamides were synthesized and tested against MCF7 cells. Results indicated that specific structural features were essential for cytotoxicity, with some derivatives demonstrating IC50 values in the low micromolar range. These findings support further investigation into structure-activity relationships (SAR) to optimize anticancer properties .
Data Summary Table
| Activity Type | Compound Structure | Model Used | Key Findings |
|---|---|---|---|
| Anticonvulsant | N-phenyl derivatives | MES Test | Effective at doses of 100 mg/kg; delayed onset |
| Cytotoxicity | Phenoxy-N-arylacetamides | MCF7 Cell Line | Induced apoptosis; IC50 values < 10 µM |
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)28-13-20(26)22-18-6-4-3-5-17(18)19-11-12-21(27)24(2)23-19/h3-12H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPHDZGXRYUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













